molecular formula C20H21N3O4 B7686696 2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide

2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide

Cat. No.: B7686696
M. Wt: 367.4 g/mol
InChI Key: OJSZNGSEOQJKAZ-UHFFFAOYSA-N
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Description

2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide is a complex organic compound that features a combination of ethoxy, oxadiazole, and phenoxy groups

Preparation Methods

The synthesis of 2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a suitable base to form the phenoxy linkage.

    Introduction of the ethoxy group: The phenoxy intermediate is further reacted with an ethylating agent to introduce the ethoxy group.

    N-methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy and phenoxy positions, using reagents such as halides or amines.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Halides, amines.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy groups are likely to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-methylacetamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-25-17-11-15(9-10-16(17)26-12-18(24)21-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSZNGSEOQJKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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